Cas no 2145957-91-9 (O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine)

O-(3-Methoxy-2,2-dimethylpropyl)hydroxylamine is a specialized hydroxylamine derivative characterized by its unique methoxy and dimethylpropyl substituents. This compound exhibits enhanced stability and solubility in organic solvents compared to simpler hydroxylamine analogs, making it valuable for synthetic applications, particularly in the formation of oximes and nitrones. The sterically hindered 2,2-dimethylpropyl group improves selectivity in nucleophilic reactions, while the methoxy ether functionality offers tunable reactivity. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling controlled functionalization of carbonyl compounds. The structural features also contribute to reduced side reactions, improving yield in multi-step syntheses. Its compatibility with a range of reaction conditions underscores its utility in complex molecular constructions.
O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine structure
2145957-91-9 structure
Product Name:O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine
CAS No:2145957-91-9
MF:C6H15NO2
MW:133.18880200386
CID:6189736
PubChem ID:123850090
Update Time:2025-07-02

O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine
    • EN300-1836111
    • 2145957-91-9
    • Inchi: 1S/C6H15NO2/c1-6(2,4-8-3)5-9-7/h4-5,7H2,1-3H3
    • InChI Key: RDFIQCFDOYIHFS-UHFFFAOYSA-N
    • SMILES: O(C)CC(C)(C)CON

Computed Properties

  • Exact Mass: 133.110278721g/mol
  • Monoisotopic Mass: 133.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 73.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 44.5Ų

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Additional information on O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine

Research Brief on O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine (CAS: 2145957-91-9) in Chemical Biology and Pharmaceutical Applications

O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine (CAS: 2145957-91-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This hydroxylamine derivative, characterized by its unique methoxy and dimethylpropyl substituents, has shown promising applications in drug discovery, particularly in the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its utility as a versatile building block in organic synthesis and as a key intermediate in the preparation of biologically active molecules.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor in the synthesis of hydroxamic acid derivatives, which are known for their inhibitory activity against histone deacetylases (HDACs). The researchers utilized O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine as a key intermediate in developing a new class of HDAC inhibitors with improved pharmacokinetic properties. The study reported enhanced blood-brain barrier penetration compared to traditional hydroxamate-based inhibitors, suggesting potential applications in neurological disorders.

In chemical biology applications, recent work published in ACS Chemical Biology (2024) has explored the compound's role in bioorthogonal chemistry. The researchers developed a novel conjugation strategy using O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine as a reactive handle for protein labeling. The method demonstrated excellent selectivity and efficiency under physiological conditions, with minimal interference with native biological processes. This advancement opens new possibilities for studying protein-protein interactions and cellular processes in live systems.

From a synthetic chemistry perspective, a 2024 Nature Communications article detailed an innovative approach to asymmetric synthesis using this compound. The researchers developed a catalytic system that enabled the efficient preparation of chiral hydroxylamine derivatives with high enantioselectivity. This methodology significantly expands the toolbox for preparing optically active nitrogen-containing compounds, which are prevalent in many pharmaceutical agents.

Pharmacokinetic studies conducted in 2023 (published in Drug Metabolism and Disposition) investigated the metabolic stability and clearance mechanisms of O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine derivatives. The results indicated favorable metabolic profiles for several lead compounds, with particular attention to their hepatic stability and potential drug-drug interaction profiles. These findings support the continued development of this compound class for therapeutic applications.

Ongoing research (as of mid-2024) is exploring the compound's potential in targeted drug delivery systems. Preliminary results suggest that the unique chemical properties of O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine may enable the development of pH-responsive drug conjugates with enhanced tumor selectivity. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines for oncology applications.

In conclusion, O-(3-methoxy-2,2-dimethylpropyl)hydroxylamine (CAS: 2145957-91-9) represents a versatile and promising compound in contemporary chemical biology and pharmaceutical research. Its applications span from medicinal chemistry to chemical biology tools development, with recent advances demonstrating its potential in drug discovery and biological studies. As research continues, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and research tools.

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